4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride
Description
Properties
Molecular Formula |
C10H14Cl2F2N2 |
|---|---|
Molecular Weight |
271.13 g/mol |
IUPAC Name |
4-[(3,3-difluoroazetidin-1-yl)methyl]aniline;dihydrochloride |
InChI |
InChI=1S/C10H12F2N2.2ClH/c11-10(12)6-14(7-10)5-8-1-3-9(13)4-2-8;;/h1-4H,5-7,13H2;2*1H |
InChI Key |
WZVZYVFYDXQFGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)N)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Setup
-
Substrate Preparation :
-
Catalytic System :
-
Pd(OAc) (2 mol%) and BINAP (4 mol%) are added to the mixture under .
-
-
Reaction Conditions :
-
Heated at 80°C for 12–16 hours.
-
Progress monitored via TLC or LC-MS.
-
Workup and Isolation
Post-reaction, the mixture is filtered through celite, concentrated, and purified via silica chromatography (ethyl acetate/hexane). The free base is treated with 2M HCl/EtO to precipitate the dihydrochloride salt (yield: 68–72%).
Nucleophilic Substitution via Bromomethyl Intermediate
An alternative route employs SN2 displacement of a brominated aniline derivative (Table 1).
Stepwise Procedure
-
Synthesis of 4-(Bromomethyl)aniline :
-
Azetidine Coupling :
-
4-(Bromomethyl)aniline (1.0 equiv), 3,3-difluoroazetidine (1.5 equiv), and (3.0 equiv) are refluxed in DMF (12 hours).
-
-
Salt Formation :
Table 1: Comparative Analysis of Coupling Methods
| Parameter | Palladium Coupling | Nucleophilic Substitution |
|---|---|---|
| Yield (%) | 72 | 58 |
| Reaction Time (h) | 16 | 12 |
| Purification Complexity | Moderate | Low |
| Scalability | High | Moderate |
Reductive Amination Approach
A third method employs reductive amination to form the methylene bridge.
Protocol
-
Aldehyde Preparation :
-
4-Aminobenzaldehyde (1.0 equiv) is condensed with 3,3-difluoroazetidine (1.2 equiv) in .
-
-
Reduction :
-
NaBHCN (1.5 equiv) is added at 0°C, stirred for 6 hours.
-
-
Acidification :
Critical Analysis of Methodologies
-
Palladium Coupling : Superior yields and selectivity but requires expensive catalysts.
-
Nucleophilic Substitution : Cost-effective but limited by azetidine nucleophilicity.
-
Reductive Amination : Lower yields due to competing side reactions.
Chemical Reactions Analysis
Types of Reactions
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride has been explored for its potential as a small molecule inhibitor targeting specific kinases involved in critical cellular signaling pathways. These pathways are essential for processes such as cell proliferation, differentiation, and apoptosis, which are often dysregulated in diseases like cancer and neurodegenerative disorders.
Key Findings :
- The compound exhibits selective inhibitory effects on certain protein kinases, suggesting its utility in oncology and neurodegenerative disease treatment.
- Preliminary studies indicate that it may disrupt kinase activity through competitive inhibition, altering downstream signaling cascades critical for tumor growth and survival.
In Vitro Studies :
Research has demonstrated the compound's ability to inhibit specific kinases effectively. For example, studies have shown that it can significantly reduce the activity of kinases associated with tumor progression in various cancer cell lines.
In Vivo Studies :
Animal models have been utilized to assess the therapeutic potential of this compound. In breast cancer models, treatment with 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride resulted in a notable reduction in tumor size and improved survival rates. Additionally, investigations into its neuroprotective effects have indicated that it may reduce amyloid-beta accumulation in models of Alzheimer's disease, enhancing cognitive functions in treated subjects.
Case Study 1: Cancer Treatment
In a study focused on breast cancer models, researchers observed that treatment with 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride led to a significant reduction in tumor size and enhanced survival rates among treated mice. This study highlighted the compound's ability to inhibit key signaling pathways involved in tumor progression.
Case Study 2: Neurodegenerative Disorders
Another investigation examined the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that it could effectively reduce amyloid-beta accumulation and improve cognitive functions in treated animals, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoroazetidine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Group Variations
4-[2-(Dimethylamino)ethyl]aniline Dihydrochloride
- Molecular Formula : C₁₀H₁₈Cl₂N₂
- Molecular Weight : 237.168 g/mol
- Key Features: A dimethylaminoethyl group replaces the difluoroazetidine moiety. The dimethylamino group increases basicity and hydrophilicity but lacks fluorine-induced metabolic stability.
- Applications : Used in peptide coupling reactions and as a precursor in pharmaceutical synthesis .
4-(Pyridin-4-yl)aniline Dihydrochloride
- Molecular Formula : C₁₁H₁₀N₂·2HCl
- Molecular Weight : 243.132 g/mol
- Applications : Explored in kinase inhibitor development and as a ligand in metal-organic frameworks .
4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride
- Molecular Formula : C₁₁H₁₈Cl₂N₂
- Molecular Weight : 249.18 g/mol
- Key Features : The pyrrolidine ring (five-membered) offers greater conformational flexibility than azetidine. Lacks fluorine atoms, reducing lipophilicity.
- Applications : Intermediate in anticancer drug synthesis (e.g., multi-kinase inhibitors) .
4-(4-Methyl-1-piperazinyl)aniline Dihydrochloride
- Molecular Formula : C₁₁H₁₉Cl₂N₃
- Molecular Weight : 264.195 g/mol
- Key Features : The piperazine ring (six-membered) provides two nitrogen atoms for enhanced hydrogen bonding. The methyl group increases lipophilicity.
- Applications : Used in antipsychotic and antihistamine drug candidates .
4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]aniline Dihydrochloride
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Key Features | Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₃Cl₂F₂N₂ | 263.13* | 3,3-Difluoroazetidinyl | Fluorine-enhanced stability, rigid four-membered ring | Kinase inhibitors, anticancer agents |
| 4-[2-(Dimethylamino)ethyl]aniline DHC | C₁₀H₁₈Cl₂N₂ | 237.168 | Dimethylaminoethyl | High basicity, moderate hydrophilicity | Peptide coupling, intermediates |
| 4-(Pyridin-4-yl)aniline DHC | C₁₁H₁₀Cl₂N₂ | 243.132 | Pyridinyl | Aromaticity, hydrogen-bonding capacity | Kinase inhibitors, ligands |
| 4-(Pyrrolidin-1-ylmethyl)aniline DHC | C₁₁H₁₈Cl₂N₂ | 249.18 | Pyrrolidinyl | Conformational flexibility, lower metabolic stability | Anticancer intermediates |
| 4-(4-Methylpiperazinyl)aniline DHC | C₁₁H₁₉Cl₂N₃ | 264.195 | 4-Methylpiperazinyl | Dual nitrogen sites, increased lipophilicity | Antipsychotics, antihistamines |
| 4-[4-(2,4-Dichlorobenzyl)piperazinyl]aniline DHC | C₁₇H₂₁Cl₄N₃ | 409.200 | 2,4-Dichlorobenzyl-piperazinyl | High hydrophobicity, CNS-targeting potential | CNS drug candidates |
Biological Activity
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by the incorporation of a difluoroazetidine ring, positions it as a candidate for targeting specific biological pathways, particularly in the context of cancer and neurodegenerative diseases. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C10H14Cl2F2N2
- Molecular Weight : 271.13 g/mol
- CAS Number : 1818412-12-2
Preliminary studies indicate that 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride functions primarily as an inhibitor of specific kinases involved in critical cell signaling pathways. These kinases play essential roles in cellular processes such as proliferation, differentiation, and apoptosis.
Key Findings:
- The compound exhibits selective inhibitory effects on certain protein kinases, making it a promising candidate for further research in oncology and neurodegenerative disorders.
- Interaction studies suggest that the compound may disrupt kinase activity through competitive inhibition, thereby altering downstream signaling cascades critical for tumor growth and survival.
Biological Activity Studies
Several studies have investigated the biological effects of 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride:
- In Vitro Studies :
- In Vivo Studies :
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)aniline | Contains trifluoromethyl group | Known for strong electron-withdrawing effects |
| 2-(Azetidin-1-yl)aniline | Azetidine ring without fluorination | Less lipophilic compared to difluoro variant |
| 4-(Aminophenyl)pyrazole | Pyrazole ring structure | Different mechanism of action in kinase inhibition |
| 1-(Difluoromethyl)-2-methylbenzene | Difluoromethyl group on aromatic system | Used in diverse organic syntheses |
Case Study 1: Cancer Treatment
In a study exploring the efficacy of 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride in breast cancer models, researchers found that treatment led to a significant reduction in tumor size and enhanced survival rates in mice . The study highlighted the compound's ability to inhibit key signaling pathways involved in tumor progression.
Case Study 2: Neurodegenerative Disorders
Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results demonstrated that it could reduce amyloid-beta accumulation and improve cognitive functions in treated animals . This suggests its potential as a therapeutic agent for neurodegenerative conditions.
Q & A
Q. What are the optimized synthetic routes for 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride, and how can purity be ensured?
The synthesis typically involves coupling 3,3-difluoroazetidine hydrochloride with 4-nitrobenzyl bromide under reductive amination conditions, followed by nitro group reduction and salt formation with HCl. Key steps include:
- Coupling reaction : Use Pd/C or NaBH₄ as reducing agents in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC). Monitor via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) .
- Salt formation : Treat the free base with concentrated HCl in anhydrous ether to precipitate the dihydrochloride salt .
Q. Which spectroscopic methods are most effective for characterizing this compound?
A combination of techniques is required:
- NMR : ¹H NMR (D₂O) shows peaks at δ 7.4–7.6 ppm (aromatic protons) and δ 3.8–4.2 ppm (azetidine CH₂). ¹⁹F NMR confirms the difluoro moiety (δ -110 to -115 ppm) .
- Mass spectrometry : ESI-MS (positive mode) reveals [M+H]⁺ at m/z 247.1, with Cl isotopes confirming dihydrochloride formation .
- Elemental analysis : Match calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) .
Q. How does the dihydrochloride salt form influence solubility and stability?
The salt enhances aqueous solubility (>50 mg/mL in water at 25°C) compared to the free base (<5 mg/mL). Stability studies (pH 1–9, 40°C) show decomposition <5% over 30 days at pH 4–6. Store at -20°C in desiccated conditions to prevent hygroscopic degradation .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles are mandatory due to irritant properties (GHS Hazard Code H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
The azetidine ring’s strain and electron-withdrawing fluorine substituents enhance electrophilicity at the methylaniline carbon. Kinetic studies (UV-Vis monitoring) reveal a second-order dependence on amine concentration in SN2 reactions with alkyl halides. Solvent effects (e.g., DMSO vs. THF) alter transition-state stabilization, impacting yields by 15–20% .
Q. How can stability under oxidative or photolytic conditions be systematically evaluated?
Design accelerated degradation studies:
- Oxidative stress : Expose to 3% H₂O₂ at 50°C; analyze degradation products via LC-MS. Major byproducts include nitroso derivatives (confirmed by m/z 263.1) .
- Photolysis : Use a Xenon lamp (ICH Q1B guidelines) to simulate UV exposure. Photodegradation pathways involve C-F bond cleavage (detected by ¹⁹F NMR loss) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Buffer composition : Phosphate vs. Tris buffers alter protonation states, affecting binding affinity.
- Salt vs. free base : Dihydrochloride forms may exhibit 2–3x higher activity due to improved cellular uptake .
- Meta-analysis : Apply standardized protocols (e.g., fixed pH 7.4, 37°C) across studies to minimize variability .
Q. How can computational modeling predict its interactions with biological targets?
Use molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G* basis set):
- Docking : The azetidine moiety shows hydrogen bonding with kinase ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .
- DFT : Frontier orbital analysis (HOMO-LUMO gap = 4.1 eV) predicts reactivity at the aniline nitrogen .
Methodological Tables
Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 302.14 g/mol | |
| Solubility (H₂O, 25°C) | 52 mg/mL | |
| LogP (calculated) | 1.8 ± 0.2 | |
| Thermal Stability (TGA) | Decomposition onset: 210°C |
Table 2. Common Synthetic Byproducts and Mitigation
| Byproduct | Formation Cause | Mitigation Strategy |
|---|---|---|
| N-Oxide derivatives | Oxidative side reactions | Use argon atmosphere, add BHT |
| Dehalogenated species | Over-reduction during synthesis | Optimize catalyst loading (5% Pd/C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
